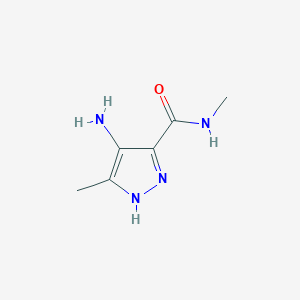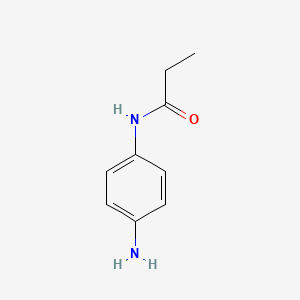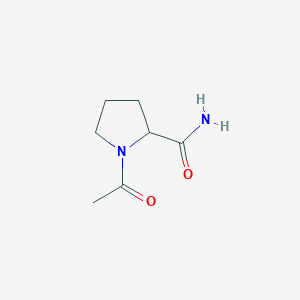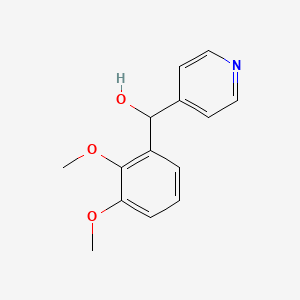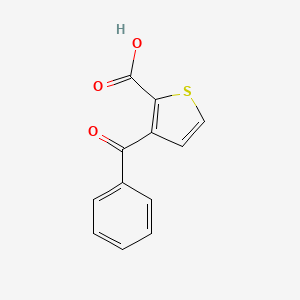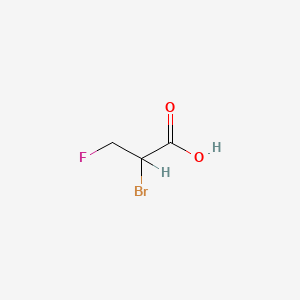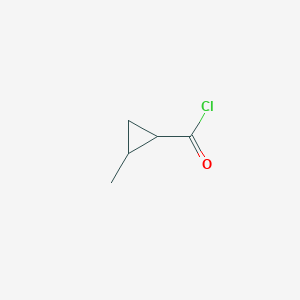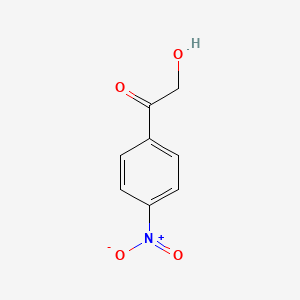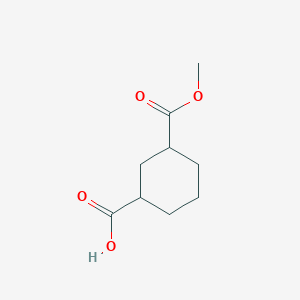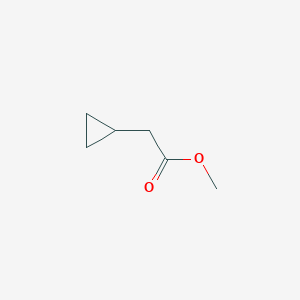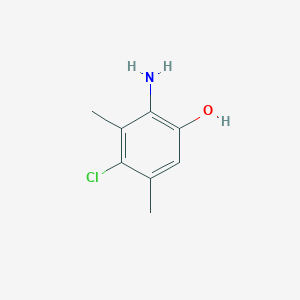
2-Amino-4-chloro-3,5-dimethylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 2-Amino-4-chloro-3,5-dimethylphenol often involves complex reactions that introduce functional groups to phenolic compounds. For instance, the Suzuki reaction has been utilized to synthesize derivatives of 4-chloro-3,5-dimethylphenol, showcasing the versatility of this method in introducing various substituents to the phenol core (Zaooli et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including density functional theory (DFT) calculations, provides insight into the electronic properties, bond lengths, and angles of molecules. Studies on similar compounds have employed DFT to understand their structural geometry and electronic properties, revealing the impact of substituents on the molecular configuration and reactivity (Kerru et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-4-chloro-3,5-dimethylphenol derivatives can lead to a variety of products, depending on the conditions and reactants used. The reactivity of such compounds often hinges on the presence of functional groups that can participate in nucleophilic substitutions, electrophilic additions, and other reaction types. The synthesis of complex molecules from simpler phenolic compounds demonstrates the rich chemistry of these substances (Rayes et al., 2019).
Aplicaciones Científicas De Investigación
Suzuki Reaction in Synthesis
One of the notable applications of derivatives of 4-chloro-3,5-dimethylphenol, which is structurally related to 2-amino-4-chloro-3,5-dimethylphenol, is in the field of chemical synthesis. The Suzuki reaction has been employed for the synthesis of these derivatives, which are characterized by techniques such as IR and NMR. These compounds have also been tested for their antibacterial properties against various bacteria including Staphylococcus aureus and Escherichia coli (Zaooli et al., 2019).
Sonochemical Degradation of Organic Pollutants
Another application is in environmental remediation, particularly in the sonochemical degradation of aromatic organic pollutants. Research has demonstrated that compounds like 4-chloro-3,5-dimethylphenol, which shares structural similarities with 2-amino-4-chloro-3,5-dimethylphenol, can be effectively degraded in dilute aqueous solutions using ultrasound. This degradation process results in the release of ions like Cl- and NO3-, indicating mineralization with little formation of organic byproducts (Goskonda et al., 2002).
Aromatic Amine Ligand/Copper(I) Chloride in Polymer Synthesis
In the field of polymer science, aromatic amine ligands in combination with copper(I) chloride have been used to synthesize polymers such as poly(2,6-dimethyl-1,4-phenylene ether) from 2,6-dimethylphenol, which is a related compound to 2-amino-4-chloro-3,5-dimethylphenol. The study focused on the efficiency of different aromatic amine ligand-Cu catalyst systems, highlighting the potential of these compounds in advanced polymerization techniques (Kim et al., 2018).
Advanced Oxidation Processes in Water Treatment
In water treatment technologies, advanced oxidation processes have been explored for the removal of compounds like 4-chloro-3,5-dimethylphenol (PCMX), which is structurally akin to 2-amino-4-chloro-3,5-dimethylphenol. The study involved the use of UV and UV/persulfate processes, establishing kinetic models to simulate reaction conditions and predict concentrations of reactive species. This research highlights the potential of such compounds in developing effective water treatment solutions (Li et al., 2020).
Vibrational Analysis in Spectroscopy
Vibrational analysis of substituted phenols, including compounds like 3,5-dimethylphenol, has been conducted to understand the transferability of valence force constants. This research is crucial in the field of molecular spectroscopy, providing insights into the vibrational properties of such compounds (Rao & Rao, 2002).
Cometabolism in Microbial Degradation
The cometabolism of dimethylphenols by specific bacteria, such as Alcaligenes eutrophus, has been studied for environmental bioremediation. This research provides valuable insights into the microbial degradation pathways of compounds like 3,5-dimethylphenol, which are structurally similar to 2-amino-4-chloro-3,5-dimethylphenol (Pieper et al., 1995).
Safety And Hazards
The safety and hazards associated with 2-Amino-4-chloro-3,5-dimethylphenol are not explicitly mentioned in the sources I found. However, phenolic compounds can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause an allergic skin reaction78.
Direcciones Futuras
The future directions for the use and study of 2-Amino-4-chloro-3,5-dimethylphenol are not explicitly mentioned in the sources I found. However, phenolic compounds have a wide range of applications, including as disinfectants, antiseptics, and in the synthesis of various other compounds9.
Propiedades
IUPAC Name |
2-amino-4-chloro-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAZQRPNNZAYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279516 | |
| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-3,5-dimethylphenol | |
CAS RN |
5428-46-6 | |
| Record name | NSC12968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




